molecular formula C14H16N4O B1419190 6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1157386-95-2

6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B1419190
M. Wt: 256.3 g/mol
InChI Key: VYHRDBSJTBMWOV-UHFFFAOYSA-N
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Description

The compound “6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one” is a heterocyclic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . The pyrazole ring is substituted with a methyl group at the 1-position . This compound is part of a larger family of compounds known as imidazoles, which are known for their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . One of the nitrogen atoms bears a hydrogen atom, and the other is referred to as a pyrrole-type nitrogen . The compound also contains a quinoline moiety .

Scientific Research Applications

Potential as Antimalarial Agents

Compounds similar to 6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one, particularly those within the 8-aminoquinoline class, have been extensively studied for their antimalarial properties. For instance, primaquine, an 8-aminoquinoline, has been evaluated for its efficacy in treating Plasmodium vivax malaria, highlighting the class's potential in developing new antimalarial therapies (Schmidt et al., 1982; Walsh et al., 1999).

Neuroprotective and Neurotoxic Properties

Research into the N-methylation process of azaheterocyclic amines, similar in structure to the specified compound, has indicated a potential link to neurodegenerative diseases like Parkinson's Disease. These studies shed light on the enzymatic activities that could turn endogenous compounds into neurotoxins, suggesting areas of therapeutic intervention to mitigate neurodegeneration (Matsubara et al., 2002; Aoyama et al., 2000).

Diagnostic and Prophylactic Use in Malaria

Studies have explored the role of compounds in the diagnosis and prevention of malaria, such as the assessment of glucose-6-phosphate dehydrogenase (G6PD) deficiency to avoid hemolysis risk associated with 8-aminoquinoline treatment (Osorio et al., 2015). This research underscores the importance of diagnostic tools in safely utilizing these compounds for malaria eradication efforts.

Metabolic Pathways and Drug Metabolism

The metabolism and disposition of related compounds have been characterized, providing insights into how these substances are processed in the body. Such studies are crucial for understanding the pharmacokinetics, potential toxicity, and therapeutic windows of new drugs (Renzulli et al., 2011).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Given the broad range of activities exhibited by imidazole derivatives , this compound could potentially be developed into a novel drug for various therapeutic applications.

properties

IUPAC Name

6-[(1-methylpyrazol-4-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-18-9-10(8-16-18)7-15-12-3-4-13-11(6-12)2-5-14(19)17-13/h3-4,6,8-9,15H,2,5,7H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHRDBSJTBMWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC2=CC3=C(C=C2)NC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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